N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 2-fluorophenyl group and linked via an acetamide bridge to a 2,5-dichlorophenyl moiety. Its molecular formula is C₁₈H₁₂Cl₂FN₃O₂, with a molecular weight of 392.21 g/mol.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-11-5-6-13(20)16(9-11)22-17(25)10-24-18(26)8-7-15(23-24)12-3-1-2-4-14(12)21/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCEWUKVPAGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Pyridazinone Derivatives
N-(2,5-Dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide ()
- Structural Differences: Replaces the 2-fluorophenyl group at position 3 of the pyridazinone with a phenyl substituent.
- Molecular weight decreases to 374.21 g/mol (C₁₈H₁₃Cl₂N₃O₂).
- Synthesis: Similar acetamide coupling via pyridazinone activation, but starting materials differ in aryl substitution .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Structural Differences: Pyridazinone substituted with 4,5-dichloro groups (vs. 2-fluorophenyl in the target compound). Acetamide-linked aryl group contains a sulfonyl-azepane moiety (vs. 2,5-dichlorophenyl).
- Impact: The sulfonyl group increases polarity and solubility, while the azepane ring introduces conformational flexibility. The 4,5-dichloro substitution on pyridazinone may enhance halogen bonding but reduce ring aromaticity compared to the target compound .
Pyrimidinone and Thioacetamide Analogs
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structural Differences: Replaces pyridazinone with a pyrimidinone core. Substituted with a thioether linkage (SCH₂) instead of an oxygen-based acetamide bridge.
- Impact: The pyrimidinone ring (6-membered vs. pyridazinone’s 5-membered) alters hydrogen-bonding geometry. The thioether increases hydrophobicity but reduces metabolic stability compared to the target compound’s acetamide bridge. Molecular weight: 344.21 g/mol (C₁₃H₁₁Cl₂N₃O₂S) .
Halogenation and Bioisosteric Effects
- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group provides moderate electron-withdrawing effects without steric bulk, whereas chlorine in analogs (e.g., 4,5-dichloro in ) increases steric hindrance and lipophilicity.
- Positional Isomerism : The 2,5-dichlorophenyl group in the target compound vs. 2,3-dichlorophenyl in affects spatial orientation during target binding.
Physicochemical and Spectroscopic Comparisons
Research Implications
- The target compound’s 2-fluorophenyl group may improve metabolic stability compared to phenyl or chloro-substituted analogs.
- 2,5-Dichlorophenyl vs. 3-sulfonyl-azepane (): The latter’s bulkier substituent could limit blood-brain barrier penetration but enhance solubility.
Biological Activity
N-(2,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 347.19 g/mol
The presence of dichlorophenyl and fluorophenyl groups contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibited notable cytotoxic effects, which can be summarized in the following table:
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound has been shown to:
- Induce apoptosis through caspase activation.
- Inhibit the ERK1/2 signaling pathway, which is crucial for cancer cell growth and survival.
- Promote cell cycle arrest at the G1 phase, preventing progression to DNA synthesis.
Case Studies
- MCF-7 Cell Line Study : In vitro assays indicated that this compound led to a significant reduction in cell viability compared to control treatments with doxorubicin and cisplatin. The study highlighted an IC value of 10.5 µM, suggesting superior efficacy relative to conventional chemotherapeutics.
- K562 Cell Line Study : The compound was tested against K562 cells, with results indicating an IC of 9.8 µM. Molecular docking studies revealed that it binds effectively to the Bcr-Abl fusion protein, a common target in chronic myeloid leukemia (CML), thereby inhibiting its kinase activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Variations : The introduction of electron-withdrawing groups such as fluorine enhances the compound's potency by increasing its lipophilicity and improving binding affinity to target proteins.
- Pyridazine Core : The oxopyridazine moiety plays a pivotal role in mediating interactions with biological macromolecules, contributing to both anticancer and antimicrobial activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
